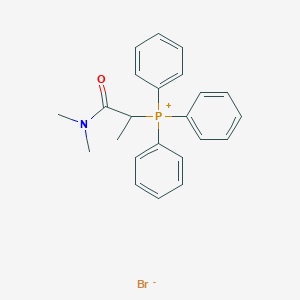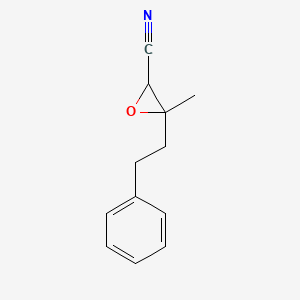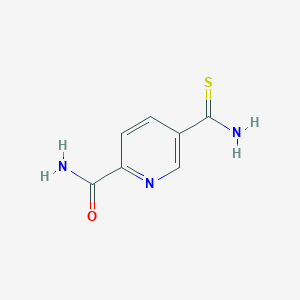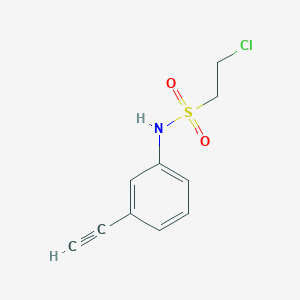
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide is a synthetic organic compound that belongs to the class of phosphonium salts. These compounds are known for their applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a phosphonium center, makes it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as 1-(Dimethylamino)-1-oxopropan-2-yl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like dichloromethane or acetonitrile, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the purity of the compound.
化学反应分析
Types of Reactions
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylphosphine oxide, while substitution reactions may produce different phosphonium salts.
科学研究应用
Chemistry
In chemistry, (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.
Biology
In biological research, this compound may be used in studies involving cell membrane permeability and ion transport due to its ionic nature.
Medicine
In medicinal chemistry, phosphonium salts are explored for their potential as drug delivery agents, particularly in targeting mitochondria due to their ability to accumulate in these organelles.
Industry
In the industrial sector, (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism by which (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can interact with intracellular targets and pathways.
相似化合物的比较
Similar Compounds
- Tetraphenylphosphonium bromide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Compared to similar compounds, (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide has a unique structure that combines a phosphonium center with a dimethylamino group, which may confer distinct chemical and biological properties.
属性
分子式 |
C23H25BrNOP |
|---|---|
分子量 |
442.3 g/mol |
IUPAC 名称 |
[1-(dimethylamino)-1-oxopropan-2-yl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H25NOP.BrH/c1-19(23(25)24(2)3)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
PDCKSMFPYHRHDC-UHFFFAOYSA-M |
规范 SMILES |
CC(C(=O)N(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)




![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)






![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)

